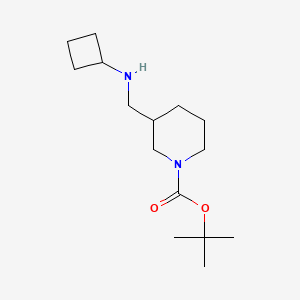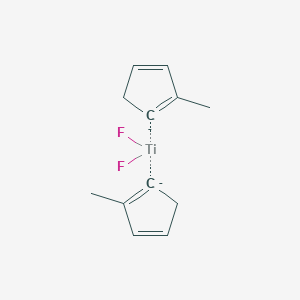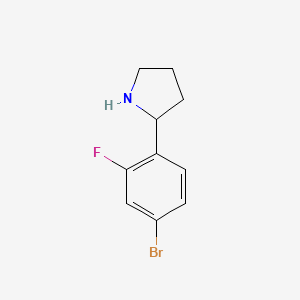![molecular formula C100H191Cl2N5O54P- B12066279 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) is a phospholipid derivative commonly used in the formulation of liposomes and other nanoparticle-based drug delivery systems. This compound combines the hydrophobic properties of distearoyl phosphatidylethanolamine with the hydrophilic properties of polyethylene glycol, making it an ideal candidate for creating stable and biocompatible lipid-based carriers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) typically involves the conjugation of distearoyl phosphatidylethanolamine with polyethylene glycol (PEG) chains. The reaction is carried out under controlled conditions to ensure the formation of a stable amide bond between the phospholipid and the PEG chain. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the initial synthesis of the phospholipid-PEG conjugate, followed by purification using techniques such as column chromatography and dialysis to remove any unreacted starting materials and by-products. The final product is then lyophilized to obtain a dry powder form suitable for storage and further use .
化学反应分析
Types of Reactions
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under harsh conditions, leading to the formation of aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the functional groups on the PEG chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives of the PEG chains.
Reduction: Modified PEG chains with reduced functional groups.
Substitution: Phosphoethanolamine derivatives with various functional groups attached to the amine group.
科学研究应用
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of liposomes and other lipid-based nanoparticles for drug delivery.
Biology: Employed in the formulation of lipid-based carriers for gene delivery and vaccine development.
Medicine: Utilized in the development of targeted drug delivery systems for cancer therapy and other diseases.
Industry: Applied in the production of biocompatible coatings and materials for medical devices.
作用机制
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable lipid bilayers and encapsulate therapeutic agents. The hydrophobic distearoyl chains anchor the compound within the lipid bilayer, while the hydrophilic PEG chains extend into the aqueous environment, providing steric stabilization and preventing aggregation. This unique structure allows for the efficient delivery of drugs and other therapeutic agents to target cells and tissues .
相似化合物的比较
Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt): Similar structure but with an amino group instead of a cyanur group.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-5000] (ammonium salt): Contains a maleimide group and a longer PEG chain.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-5000] (ammonium salt): Contains a folate group for targeted delivery to folate receptor-expressing cells.
Uniqueness
The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt) lies in its cyanur group, which provides additional functionalization options for conjugation with various therapeutic agents and targeting ligands. This makes it a versatile compound for the development of advanced drug delivery systems .
属性
分子式 |
C100H191Cl2N5O54P- |
|---|---|
分子量 |
2429.5 g/mol |
IUPAC 名称 |
2-[2-[(E)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethenyl]peroxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyperoxyethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate;ethene;methane |
InChI |
InChI=1S/C49H88Cl2N5O54P.25C2H4.CH4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(57)63-41-43(68-45(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-67-111(60,61)66-38-36-53-49(59)62-39-40-65-70-72-74-76-78-80-82-84-86-88-90-92-94-96-98-100-102-104-106-108-110-109-107-105-103-101-99-97-95-93-91-89-87-85-83-81-79-77-75-73-71-69-64-37-35-52-48-55-46(50)54-47(51)56-48;25*1-2;/h35,37,43H,3-34,36,38-42H2,1-2H3,(H,53,59)(H,60,61)(H,52,54,55,56);25*1-2H2;1H4/p-1/b37-35+;;;;;;;;;;;;;;;;;;;;;;;;;;/t43-;;;;;;;;;;;;;;;;;;;;;;;;;;/m1........................../s1 |
InChI 键 |
UOOBAWOAHDKZLJ-YDBTUDGBSA-M |
手性 SMILES |
C.CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOO/C=C/NC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C |
规范 SMILES |
C.CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOOC=CNC1=NC(=NC(=N1)Cl)Cl)OC(=O)CCCCCCCCCCCCCCCCC.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C.C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

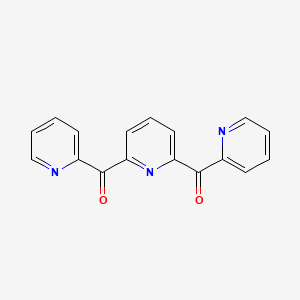
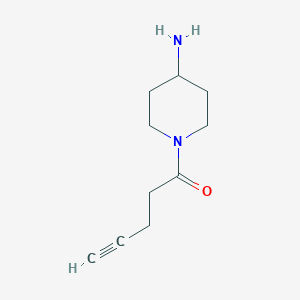
![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)
